molecular formula C9H7NOS2 B080821 Di(thiophen-2-yl)methanone oxime CAS No. 10558-44-8

Di(thiophen-2-yl)methanone oxime

Cat. No.: B080821
CAS No.: 10558-44-8
M. Wt: 209.3 g/mol
InChI Key: UXSSDPITEOFAMK-UHFFFAOYSA-N
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Description

Di(thiophen-2-yl)methanone oxime is an organic compound with the molecular formula C9H7NOS2. It is a derivative of thiophene, a sulfur-containing heterocycle, and features an oxime functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(thiophen-2-yl)methanone oxime can be synthesized through the reaction of di(thiophen-2-yl)methanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol solvent under reflux conditions for several hours . The product is then purified through recrystallization.

Industrial Production Methods

This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Di(thiophen-2-yl)methanone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di(thiophen-2-yl)methanone oxime has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the development of organic semiconductors and other advanced materials

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxaldehyde oxime
  • Di(thiophen-2-yl)methanone
  • Thiophene-2-carboxylic acid oxime

Uniqueness

Di(thiophen-2-yl)methanone oxime is unique due to the presence of both the thiophene ring and the oxime functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(dithiophen-2-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS2/c11-10-9(7-3-1-5-12-7)8-4-2-6-13-8/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSSDPITEOFAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=NO)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379410
Record name N-[Di(thiophen-2-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10558-44-8
Record name N-[Di(thiophen-2-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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